1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (also referred to as MFCD00747908 ) has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H16FN3OS with a molecular weight of approximately 420.5 g/mol. The structure features a fluorophenyl group and a thiophene-2-carbonyl moiety attached to a tetrahydroquinoline core, which is essential for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance. The presence of the thiophene and tetrahydroquinoline structures suggests potential interactions with receptors or enzymes that modulate cellular pathways.
Antitumor Activity
Several studies have investigated the antitumor properties of related compounds. For instance:
- Compound Variants : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against human tumor cells such as KB and HepG2/A2 .
- Mechanism Insights : The antitumor activity is believed to stem from the inhibition of topoisomerase II and other critical pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related thiophene-containing compounds has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins .
- Tetrahydroquinoline Core : Modifications on the tetrahydroquinoline structure have been linked to increased potency against specific cancer cell lines, indicating that small changes can significantly affect biological outcomes .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound inhibited cell growth in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
- Microbial Resistance Studies : Compounds similar to this compound were evaluated for their ability to combat resistant strains of bacteria. Results showed promising efficacy in overcoming resistance mechanisms .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-15-5-7-16(8-6-15)23-21(27)24-17-9-10-18-14(13-17)3-1-11-25(18)20(26)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGBJIDBJNJODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.